molecular formula C6H10N4 B13272099 4-Ethyl-6-methyl-1,3,5-triazin-2-amine

4-Ethyl-6-methyl-1,3,5-triazin-2-amine

Cat. No.: B13272099
M. Wt: 138.17 g/mol
InChI Key: VHYZQXAEODZVKR-UHFFFAOYSA-N
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Description

4-Ethyl-6-methyl-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-methyl-1,3,5-triazin-2-amine typically involves the reaction of ethylamine and methylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in cyanuric chloride are replaced by ethyl and methyl groups.

Industrial Production Methods: Industrial production of this compound often employs a continuous flow process to ensure high yield and purity. The reaction is carried out in a solvent such as acetone or ethanol, with the temperature maintained between 0°C and 5°C to control the reaction rate and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-6-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Scientific Research Applications

4-Ethyl-6-methyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-6-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the disruption of metabolic pathways in microorganisms, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
  • 2-Amino-4-methyl-6-methoxy-1,3,5-triazine
  • 4-Methoxy-6-methyl-1,3,5-triazin-2-amine

Comparison: 4-Ethyl-6-methyl-1,3,5-triazin-2-amine is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different solubility, stability, and biological activity profiles, making it suitable for specific applications in various fields .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

4-ethyl-6-methyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C6H10N4/c1-3-5-8-4(2)9-6(7)10-5/h3H2,1-2H3,(H2,7,8,9,10)

InChI Key

VHYZQXAEODZVKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=N1)C)N

Origin of Product

United States

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